molecular formula C7H11NS B2766968 2-(Thiophen-3-yl)propan-1-amine CAS No. 149977-40-2

2-(Thiophen-3-yl)propan-1-amine

Cat. No. B2766968
CAS RN: 149977-40-2
M. Wt: 141.23
InChI Key: ZPFUOVZGZSQEQP-UHFFFAOYSA-N
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Description

“2-(Thiophen-3-yl)propan-1-amine” is a thiophene-based analog that has been of interest to a growing number of scientists as a potential class of biologically active compounds . It plays a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular weight of “this compound” is 141.24 . Its IUPAC name is 1-(3-thienyl)-2-propanamine . The InChI code is 1S/C7H11NS/c1-6(8)4-7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3 .


Chemical Reactions Analysis

Thiophene derivatives are known to undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

The physical form of “this compound” is liquid . It has a molecular weight of 141.24 . The compound is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides .

Scientific Research Applications

Synthesis and Material Applications

A study on the synthesis of tertiary amines demonstrated their inhibitive performance on carbon steel corrosion, showcasing the potential of these compounds in protecting metals from corrosion. The study highlights the protective layer bonding on the metal surface, indicating anodic inhibitors' role under thin electrolyte layers (Gao, Liang, & Wang, 2007).

Another research area involves the development of poly(thiophenylanilino) and poly(furanylanilino) polymers , with novel hybrid polymers reported. These materials, synthesized through electrophilic aromatic conditions and cross-coupling reactions, have shown potential in electroactive films due to their ability to be repeatedly oxidized and reduced with minimal loss of electrochemical activity (Baldwin et al., 2008).

Biomedical Applications

The cationic polythiophenes have been studied for their responsive DNA-binding properties, leading to their investigation as potential theranostic gene delivery vehicles. These studies have demonstrated the formation of polyplexes with DNA, suggesting applications in gene therapy and molecular diagnostics (Carreon, Santos, Matson, & So, 2014).

Chemical Synthesis and Catalysis

Research on chemical amide synthesis at room temperature has shown that (2-(thiophen-2-ylmethyl)phenyl)boronic acid acts as a highly active catalyst. This catalyst is effective for a wide range of substrates, including aliphatic, α-hydroxyl, aromatic, and heteroaromatic acids, as well as primary, secondary, and heterocyclic amines. The process demonstrates a step toward efficient peptide synthesis (El Dine, Erb, Berhault, Rouden, & Blanchet, 2015).

Mechanism of Action

While the exact mechanism of action for “2-(Thiophen-3-yl)propan-1-amine” is not specified, thiophene-based analogs are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . Hazard statements include H314, which indicates that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

2-thiophen-3-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c1-6(4-8)7-2-3-9-5-7/h2-3,5-6H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFUOVZGZSQEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149977-40-2
Record name 2-(thiophen-3-yl)propan-1-amine
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